N-(3-Nitrodibenzo[b,f]oxepin-1-yl)cyclohexanecarboxamide
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Overview
Description
N-(3-Nitrodibenzo[b,f]oxepin-1-yl)cyclohexanecarboxamide is a complex organic compound that features a dibenzo[b,f]oxepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions to form the diaryl ethers, which are then subjected to intramolecular McMurry reactions using TiCl4/Zn in THF to yield the dibenzo[b,f]oxepine framework .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitrodibenzo[b,f]oxepin-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-Nitrodibenzo[b,f]oxepin-1-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-Nitrodibenzo[b,f]oxepin-1-yl)cyclohexanecarboxamide involves its interaction with microtubules. Microtubules are dynamic polymers that play crucial roles in cellular processes such as mitosis, intracellular transport, and migration. The compound acts as a microtubule inhibitor, disrupting the polymerization dynamics of microtubules, leading to cell cycle arrest and cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-furamide
- N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-thiophenecarboxamide
Uniqueness
N-(3-Nitrodibenzo[b,f]oxepin-1-yl)cyclohexanecarboxamide is unique due to its specific structural features, such as the cyclohexanecarboxamide moiety, which may confer distinct biological activities compared to other dibenzo[b,f]oxepine derivatives.
Properties
Molecular Formula |
C21H20N2O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(2-nitrobenzo[b][1]benzoxepin-4-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C21H20N2O4/c24-21(15-7-2-1-3-8-15)22-18-12-16(23(25)26)13-20-17(18)11-10-14-6-4-5-9-19(14)27-20/h4-6,9-13,15H,1-3,7-8H2,(H,22,24) |
InChI Key |
VFJKEADQUDOIIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C3C=CC4=CC=CC=C4OC3=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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